molecular formula C11H14O2S B13578768 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one

3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B13578768
M. Wt: 210.29 g/mol
InChI Key: QEWBHRCXJAVVFE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene moiety. The compound may modulate biological pathways by binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Uniqueness

3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

(E)-3-ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C11H14O2S/c1-3-9-5-6-11(14-9)10(12)7-8-13-4-2/h5-8H,3-4H2,1-2H3/b8-7+

InChI Key

QEWBHRCXJAVVFE-BQYQJAHWSA-N

Isomeric SMILES

CCC1=CC=C(S1)C(=O)/C=C/OCC

Canonical SMILES

CCC1=CC=C(S1)C(=O)C=COCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.